molecular formula C24H25NO5S B11503432 N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide

Cat. No.: B11503432
M. Wt: 439.5 g/mol
InChI Key: HUGWBWXSEQGXMU-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, sulfonyl, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Sulfonyl Group:

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through hydroxylation and methoxylation reactions, respectively.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) can be used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}benzamide can be compared with other similar compounds to highlight its uniqueness:

    4-Hydroxy-3-methoxyphenylglycol: Similar in structure but lacks the sulfonyl and benzamide groups.

    3-Hydroxy-4-methoxyphenylacetic acid: Similar in structure but lacks the sulfonyl and benzamide groups.

    Diazene, (4-methoxyphenyl)phenyl-: Similar in structure but lacks the hydroxyl and benzamide groups.

The presence of the sulfonyl and benzamide groups in this compound makes it unique and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H25NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-5-methyl-2-propan-2-ylphenyl]benzamide

InChI

InChI=1S/C24H25NO5S/c1-15(2)21-20(25-24(27)17-8-6-5-7-9-17)14-16(3)22(26)23(21)31(28,29)19-12-10-18(30-4)11-13-19/h5-15,26H,1-4H3,(H,25,27)

InChI Key

HUGWBWXSEQGXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=C(C=C2)OC)C(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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